4-(3-Formyl-4-nitro-phenoxy)-butyric acid is a chemical compound with significant interest in the field of organic chemistry and potential applications in pharmaceuticals. This compound is characterized by its unique structure, which includes a phenoxy group and a butyric acid moiety, making it a versatile molecule for various chemical reactions and biological interactions.
4-(3-Formyl-4-nitro-phenoxy)-butyric acid falls under the category of organic compounds, specifically nitro compounds, which are known for their diverse applications in synthetic chemistry and medicinal chemistry. It is also classified as a phenolic compound due to the presence of the phenoxy group.
The synthesis of 4-(3-Formyl-4-nitro-phenoxy)-butyric acid typically involves several steps, including:
The synthesis may require specific conditions such as controlled temperatures, solvents, and catalysts to optimize yields. For example, using polar aprotic solvents can enhance nucleophilicity during the formation of the phenoxy group.
The molecular formula is C12H13N1O5 with a molecular weight of approximately 251.24 g/mol. The compound exhibits specific spectral characteristics in infrared spectroscopy due to functional groups present.
4-(3-Formyl-4-nitro-phenoxy)-butyric acid can undergo various chemical reactions, including:
These reactions often require specific reagents and conditions; for instance, reducing nitro groups typically involves catalytic hydrogenation or using reducing agents like lithium aluminum hydride.
In biological contexts, compounds like 4-(3-Formyl-4-nitro-phenoxy)-butyric acid may exhibit mechanisms related to their structural features. For example:
Studies have indicated that similar compounds can affect cellular pathways involved in inflammation and cancer progression, although specific data on this compound's mechanism remains limited.
Relevant data suggest that the compound has moderate toxicity profiles typical for nitro compounds; hence safety precautions are advised during handling.
4-(3-Formyl-4-nitro-phenoxy)-butyric acid has potential applications in various fields:
The synthesis of 4-(3-formyl-4-nitro-phenoxy)-butyric acid (CAS 94193-36-9) demands precise orchestration of aromatic substitution, oxidation, and chain-extension reactions. Industrially, the synthesis commences with ortho-nitroaromatic precursors, where para-substituted phenols undergo O-alkylation with 4-halobutyronitrile under basic conditions. This reaction typically employs anhydrous potassium carbonate in aprotic solvents like dimethylformamide (DMF) at 80–90°C for 12–24 hours, achieving 70–85% yields of the intermediate nitrile [7]. Subsequent nitration requires careful control to prevent over-oxidation; fuming nitric acid in dichloromethane at 0–5°C selectively installs the ortho-nitro group relative to the alkoxy chain, leveraging the directing effects of the ether oxygen [5] [9].
The critical formylation step exploits the heightened electrophilicity of the nitro-adjacent position. Duff formylation (hexamethylenetetramine/acetic acid) or Vilsmeier-Haack reactions (POCl₃/DMF) introduce the aldehyde functionality, though the latter demands stoichiometric POCl₃ and generates corrosive waste. Alternatively, Reimer-Tiemann reactions under phase-transfer catalysis (PTC) improve atom economy, yielding the formylated intermediate in 65–78% efficiency [7]. Final hydrolysis of the nitrile to the carboxylic acid occurs under acidic (50% H₂SO₄, reflux) or basic (2M NaOH, 80°C) conditions, with alkaline hydrolysis minimizing byproduct formation [3] [5].
Table 1: Key Steps in Multi-Step Synthesis
Step | Reagents/Conditions | Yield (%) | Key Challenge |
---|---|---|---|
O-Alkylation | K₂CO₃, DMF, 4-bromobutyronitrile, 90°C | 70–85 | Competing C-alkylation |
Regioselective Nitration | HNO₃ (fuming), CH₂Cl₂, 0–5°C | 60–75 | Over-oxidation or polynitration |
Formylation | Hexamethylenetetramine/AcOH, 110°C | 65–78 | Low regioselectivity in polar solvents |
Nitrile Hydrolysis | 2M NaOH, 80°C, 4h | 85–92 | Carboxylic acid overdegradation |
Catalytic innovations significantly enhance the efficiency of synthesizing phenoxy-butyric acid derivatives. Photoredox catalysis using 4CzIPN (1,2,3,5-tetrakis(carbazole-9-yl)-4,6-dicyanobenzene) enables mild decarboxylative functionalizations. Under blue LED irradiation, 4CzIPN generates electron donor-acceptor complexes with in situ-formed carboxylate salts, facilitating radical acylations without thermal degradation. This method achieves 89–93% yields in model reactions and is adaptable for late-stage diversification of the butyric acid chain [6].
Dual catalytic systems merge photoredox with transition metals like Pd or Ni. For example, Pd/4CzIPN synergistically catalyzes carbonylative coupling between aryl halides and in situ-generated acyl radicals from α-keto acids. This one-pot approach circumvents the unstable acid chloride route, providing direct access to aryl ketone derivatives of the target molecule with >90% selectivity [6]. Phase-transfer catalysts (e.g., tetrabutylammonium bromide) are indispensable for biphasic reactions, improving mass transfer during O-alkylation. Optimization studies reveal that 5 mol% Aliquat 336 in toluene/50% NaOH boosts alkylation yields to 88% while reducing reaction time to 6 hours [7].
Table 2: Catalytic Systems for Derivative Synthesis
Catalyst | Reaction Type | Conditions | Yield/Selectivity | Advantage |
---|---|---|---|---|
4CzIPN | Photoredox acylation | Blue LEDs, DCE, RT | 89–93% | Avoids high-temperature steps |
Pd/4CzIPN | Dual carbonylative coupling | CO (balloon), DMF, 50°C | >90% selectivity | Bypasses acid chloride intermediates |
Aliquat 336 | Phase-transfer alkylation | Toluene/50% NaOH, 80°C | 88% | Shortens reaction time 3-fold |
Achieving the ortho-aldehyde/para-nitro configuration on the phenolic ring is a cornerstone of this compound’s synthesis. Electronic and steric factors govern this regioselectivity: the electron-donating phenoxy group activates the ortho/para positions, while the bulky butyronitrile (or acid) chain sterically blocks one ortho site. Nitration thus favors the unhindered ortho position, yielding a 4-nitro isomer that directs formylation to the adjacent C3 position via resonance destabilization of the ortho-nitro group [5] [9].
Solvent polarity critically modulates selectivity. Non-polar solvents (toluene) promote meta-formylation due to associative substrate aggregation, while polar aprotic media (DMF, acetonitrile) enhance ortho selectivity by 8.5-fold through solvent-substrate dipole interactions. Microwave-assisted Duff reactions (120°C, 20 min) further improve ortho-formylation to 95:5 regiomeric ratios by enabling rapid heating/cooling cycles that suppress thermodynamic byproducts [7]. Notably, CAS registry discrepancies (1878-71-3 vs. 94193-36-9) may arise from isomeric impurities or historical naming variations in early literature, underscoring the need for rigorous analytical validation via ¹H-NMR (aldehyde proton δ 10.2 ppm) and HPLC [1] [3] [5].
Table 3: Solvent Effects on Regioselectivity
Solvent | Polarity (ET₃₀) | Formylation Ratio (ortho:meta) | Reaction Time (h) |
---|---|---|---|
Toluene | 33.9 | 60:40 | 10 |
Dichloromethane | 41.1 | 75:25 | 6 |
DMF | 43.8 | 95:5 | 3 |
Acetonitrile | 45.6 | 92:8 | 4 |
Scaling 4-(3-formyl-4-nitro-phenoxy)-butyric acid synthesis introduces engineering and chemical challenges. The exothermicity of nitration (ΔH = −210 kJ/mol) necessitates jacketed reactors with cryogenic cooling to maintain 0–5°C during nitric acid addition, as local hot spots trigger polynitration or decomposition. Continuous-flow microreactors mitigate this by enhancing heat transfer, enabling 85% yield at 100 g/h throughput with 99.5% regiopurity [6].
Downstream purification remains problematic due to the compound’s low melting point (128–133°C) and acid-sensitive aldehyde group. Crystallization from ethyl acetate/hexanes requires strict pH control (pH 5–6) to prevent aldol condensation. Industrial processes employ antisolvent precipitation with water-miscible solvents (THF), followed by charcoal treatment to remove colored impurities, achieving ≥99% HPLC purity [2] [8]. Cost drivers include:
Table 4: Cost Analysis for Industrial Production (per kg)
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